molecular formula C8H7BrF2O B13256485 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol

2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol

Cat. No.: B13256485
M. Wt: 237.04 g/mol
InChI Key: ZCYLNOXAQHXUOA-UHFFFAOYSA-N
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Description

2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol typically involves the bromination and fluorination of phenylethanol derivatives. One common method involves the reaction of 2,3-difluorophenylacetic acid with bromine in the presence of a catalyst to yield the desired product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce different alcohols .

Scientific Research Applications

2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities, making it useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring. The presence of both bromine and fluorine atoms in distinct positions provides unique reactivity and properties compared to other similar compounds. This makes it particularly valuable in certain synthetic and research applications .

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

2-(2-bromo-3,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2,12H,3-4H2

InChI Key

ZCYLNOXAQHXUOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCO)Br)F

Origin of Product

United States

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